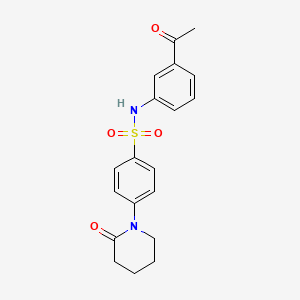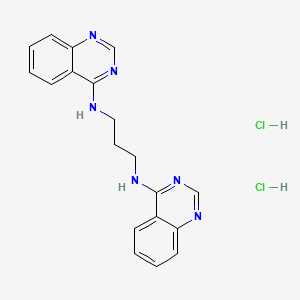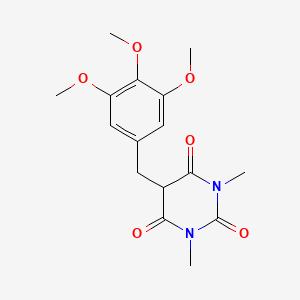![molecular formula C14H17ClN2O2S B4880324 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B4880324.png)
2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide
描述
2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide, also known as CMDB, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of benzamide and is often used as a tool compound for the study of protein-protein interactions.
作用机制
The mechanism of action of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide involves the inhibition of the interaction between transcription factors and their coactivators. It has been shown to bind to the bromodomain of p300/CBP, which is responsible for the recognition of acetylated histones and transcription factors. By inhibiting this interaction, 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide prevents the recruitment of p300/CBP to the transcriptional complex, thereby inhibiting transcriptional activation.
Biochemical and Physiological Effects:
2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis and tumor growth by inhibiting the interaction between HIF-1α and p300/CBP. It has also been shown to inhibit inflammation and immune response by inhibiting the interaction between NF-κB and p300/CBP. In addition, 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide in lab experiments is its specificity for the bromodomain of p300/CBP. This allows for the selective inhibition of transcription factors that interact with p300/CBP. However, one of the limitations of using 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide is its relatively low potency, which may require higher concentrations for effective inhibition.
未来方向
There are several future directions for the study of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide. One direction is the development of more potent analogs of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide that can be used at lower concentrations. Another direction is the study of the interaction between 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide and other bromodomain-containing proteins, such as BRD4, which is involved in the regulation of cell proliferation and differentiation. Finally, the use of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
Conclusion:
In conclusion, 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide is a useful tool compound for the study of protein-protein interactions. Its specificity for the bromodomain of p300/CBP allows for the selective inhibition of transcription factors involved in angiogenesis, tumor growth, inflammation, and immune response. While 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has some limitations, its potential for future research and development makes it an important compound in scientific research.
科学研究应用
2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has been widely used in scientific research as a tool compound for the study of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which is involved in the regulation of genes involved in angiogenesis and tumor growth. 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has also been used to study the interaction between the transcription factor NF-κB and its coactivator p300/CBP, which is involved in the regulation of genes involved in inflammation and immune response.
属性
IUPAC Name |
2-chloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9-7-17(8-10(2)19-9)14(20)16-13(18)11-5-3-4-6-12(11)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQBSNGPFMIQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2,6-dimethylmorpholin-4-yl)carbonothioyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B4880245.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B4880249.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)


![10-benzoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880275.png)
![benzyl 3-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B4880278.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4880279.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B4880305.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)
